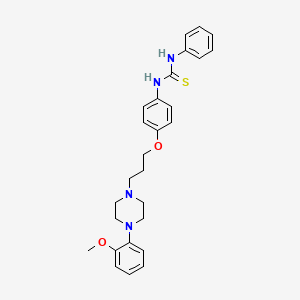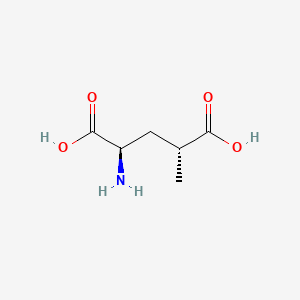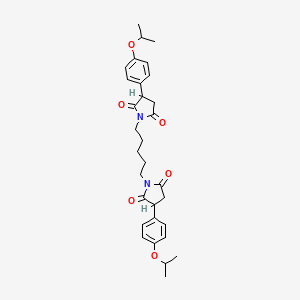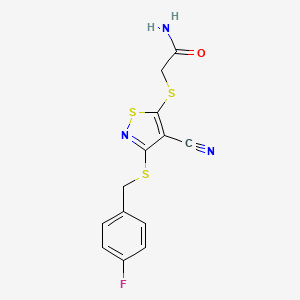
Acetamide, 2-((4-cyano-3-(((4-fluorophenyl)methyl)thio)-5-isothiazolyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-((4-cyano-3-(((4-fluorophenyl)methyl)thio)-5-isothiazolyl)thio)- is a complex organic compound that belongs to the class of isothiazoles. This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a thioether linkage, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-cyano-3-(((4-fluorophenyl)methyl)thio)-5-isothiazolyl)thio)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with 4-cyano-3-isothiazolyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-((4-cyano-3-(((4-fluorophenyl)methyl)thio)-5-isothiazolyl)thio)- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, 2-((4-cyano-3-(((4-fluorophenyl)methyl)thio)-5-isothiazolyl)thio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-((4-cyano-3-(((4-fluorophenyl)methyl)thio)-5-isothiazolyl)thio)- involves its interaction with specific molecular targets. The cyano group and the isothiazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The thioether linkage and the fluorophenyl group contribute to the compound’s stability and its ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
- **Acetamide, 2-((4-cyano-3-(((4-chlorophenyl)methyl)thio)-5-isothiazolyl)thio)-
- **Acetamide, 2-((4-cyano-3-(((4-bromophenyl)methyl)thio)-5-isothiazolyl)thio)-
- **Acetamide, 2-((4-cyano-3-(((4-methylphenyl)methyl)thio)-5-isothiazolyl)thio)-
Uniqueness
The presence of the fluorophenyl group in Acetamide, 2-((4-cyano-3-(((4-fluorophenyl)methyl)thio)-5-isothiazolyl)thio)- distinguishes it from its analogs. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
CAS No. |
135489-23-5 |
|---|---|
Molecular Formula |
C13H10FN3OS3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[[4-cyano-3-[(4-fluorophenyl)methylsulfanyl]-1,2-thiazol-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C13H10FN3OS3/c14-9-3-1-8(2-4-9)6-19-12-10(5-15)13(21-17-12)20-7-11(16)18/h1-4H,6-7H2,(H2,16,18) |
InChI Key |
SWXYFZAJXNHUTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NSC(=C2C#N)SCC(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


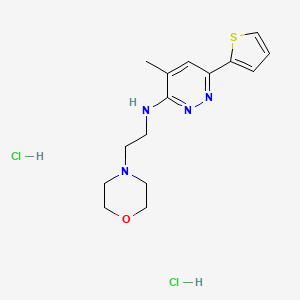

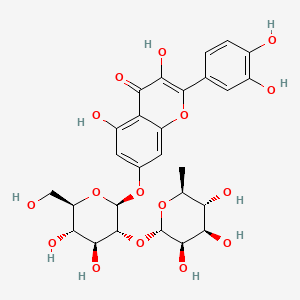
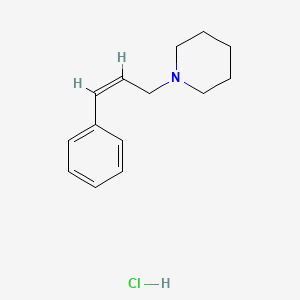
![1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B12739559.png)
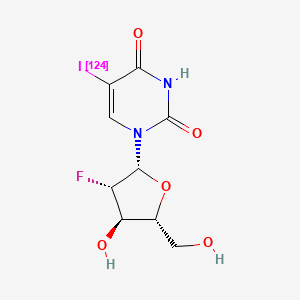
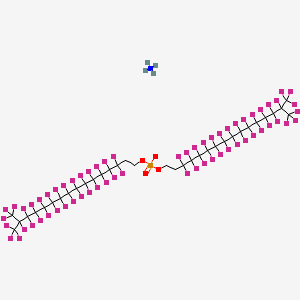
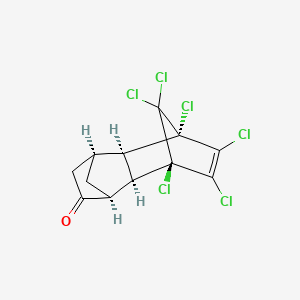
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739586.png)

